2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide
CAS No.:
Cat. No.: VC16291116
Molecular Formula: C19H15F6N5O2S
Molecular Weight: 491.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15F6N5O2S |
|---|---|
| Molecular Weight | 491.4 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[3,5-bis(trifluoromethyl)phenyl]acetamide |
| Standard InChI | InChI=1S/C19H15F6N5O2S/c1-32-14-4-2-3-10(5-14)16-28-29-17(30(16)26)33-9-15(31)27-13-7-11(18(20,21)22)6-12(8-13)19(23,24)25/h2-8H,9,26H2,1H3,(H,27,31) |
| Standard InChI Key | GZFBXYIJRCHPQY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Introduction
The compound 2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3,5-bis(trifluoromethyl)phenyl]acetamide is a heterocyclic derivative belonging to the 1,2,4-triazole family. Compounds in this class are widely studied due to their diverse pharmacological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This compound combines a triazole core with functional groups that enhance its potential for biological activity.
Structural Features
The molecular structure of this compound is characterized by:
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A 1,2,4-triazole ring substituted at positions 3 and 5.
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A methoxyphenyl group at position 5 of the triazole ring.
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A sulfanyl (-S-) bridge linking the triazole to an acetamide moiety.
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An acetamide group further substituted with a phenyl ring bearing two trifluoromethyl (-CF₃) groups.
These features contribute to its physicochemical properties, such as enhanced lipophilicity and electron-withdrawing effects from the trifluoromethyl groups, which can influence biological interactions.
Synthesis
The synthesis of this compound typically involves:
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Formation of the triazole core: Reactions between hydrazine derivatives and carboxylic acids or esters yield the triazole nucleus.
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Introduction of substituents: The methoxyphenyl group is introduced via electrophilic substitution at position 5 of the triazole ring.
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Thiol functionalization: The sulfanyl bridge is added using thiol derivatives under basic conditions.
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Acetamide coupling: The final step involves coupling with a phenylacetamide derivative containing trifluoromethyl groups.
The reaction conditions often include solvents like ethanol or dimethylformamide (DMF) and catalysts such as triethylamine.
Biological Activities
Studies on related compounds suggest that this molecule may exhibit:
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Antimicrobial Activity: Triazoles are known to inhibit fungal enzymes like lanosterol 14α-demethylase.
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Anticancer Potential: The electron-withdrawing trifluoromethyl groups can enhance binding to cancer-related targets by stabilizing interactions.
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Anti-inflammatory Properties: Molecular docking studies on similar compounds indicate potential inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
Further in vitro and in vivo studies are necessary to confirm these activities.
Potential Applications
The compound's structure suggests applications in:
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Pharmaceutical Development: As a lead compound for antifungal or anticancer drugs.
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Biochemical Research: As a probe for studying enzyme inhibition mechanisms.
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Material Science: The trifluoromethyl groups may impart unique properties for surface coatings or sensors.
Research Gaps and Future Directions
While structurally promising, this compound requires:
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Detailed biological evaluation through assays against specific targets (e.g., fungal enzymes or cancer cell lines).
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Toxicological studies to assess safety profiles.
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Optimization of synthetic routes for scalability and cost-effectiveness.
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